Aflatoxicol

Description

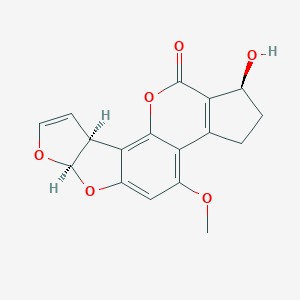

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,7R,16S)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIWLDSPNDMZIT-IRWWLHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C([C@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29611-03-8 | |

| Record name | (1S,6aR,9aS)-2,3,6a,9a-Tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29611-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1S-(1α,6aβ,9aβ)]-2,3,6a,9a-tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I1K5482V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aflatoxicol Metabolism in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxicol, a major metabolite of the potent mycotoxin aflatoxin B1, undergoes significant metabolism in the human liver. This guide provides a comprehensive overview of the metabolic pathways of this compound, with a particular focus on its conversion within human liver microsomes. It details the enzymatic processes, presents available quantitative data on metabolic rates, and outlines established experimental protocols for studying these reactions. This document is intended to serve as a technical resource for researchers and professionals involved in toxicology, drug metabolism, and safety assessment.

Introduction

Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent natural carcinogens that contaminate a wide range of food staples. Aflatoxin B1 (AFB1) is the most toxic and well-studied of these compounds. In humans and various animal species, AFB1 can be metabolized to this compound (AFL). The metabolism of this compound is of significant interest as it represents a critical juncture in the detoxification or intoxication pathway of aflatoxins. The reversible conversion of this compound back to aflatoxin B1, a reaction particularly active in human liver microsomes, highlights the toxicological importance of understanding its metabolic fate. This guide focuses on the microsomal metabolism of this compound in the human liver, providing a detailed examination of the enzymes involved, the kinetics of the reactions where data is available, and the methodologies used for its study.

Metabolic Pathways of this compound

The primary metabolic pathway for this compound in human liver microsomes is its oxidation back to aflatoxin B1. This reaction is catalyzed by a microsomal dehydrogenase. In addition to this primary conversion, this compound can also be a substrate for other metabolic reactions, leading to the formation of other aflatoxin metabolites.

Dehydrogenation to Aflatoxin B1

The most significant metabolic conversion of this compound in human liver microsomes is its dehydrogenation to yield aflatoxin B1.[1] This reaction is noteworthy because it regenerates the highly toxic parent compound. Studies have shown that human liver preparations are more active in this conversion compared to those from several other species.[1] The enzyme responsible for this dehydrogenation is a microsomal dehydrogenase that requires a hydrogen acceptor, such as nicotinamide adenine dinucleotide phosphate (NADP+).[1] Importantly, this enzymatic activity is not inhibited by carbon monoxide, indicating that it is not dependent on the cytochrome P450 (CYP450) system.[1] The optimal pH for this dehydrogenase activity has been reported to be 8.0.[1]

Other Potential Metabolic Pathways

While the dehydrogenation to aflatoxin B1 is the principal microsomal pathway, post-mitochondrial liver fractions, which include microsomes, have been shown to oxidize this compound to other metabolites. These include compounds that co-migrate with authentic standards of aflatoxins Q1, P1, H1, M1, and B2a on thin-layer chromatography plates. The formation of these oxidative metabolites is inhibited by carbon monoxide, suggesting the involvement of the cytochrome P450 system in these secondary pathways.

Caption: Metabolic conversion of this compound in human liver microsomes.

Quantitative Data on this compound Metabolism

Table 1: Comparative Metabolism of this compound in Liver Microsomes from Different Species

| Species | This compound Metabolized (%) | Major Metabolite(s) | Reference |

| Human | High Activity | Aflatoxin B1 | |

| Monkey | Lower than human | Aflatoxin B1 | |

| Rat | Lower than human | Aflatoxin B1 | |

| Mouse | Lower than human | Aflatoxin B1 |

Note: This table summarizes qualitative and semi-quantitative findings from comparative studies. "High Activity" indicates that human liver preparations were found to be more active than those of the other species tested.

Table 2: Kinetic Parameters for Aflatoxin B1 Metabolism in Pooled Human Liver Microsomes

| Substrate | Enzyme(s) | Km (µM) | Vmax (pmol/mg/min) | Reference |

| Aflatoxin B1 | CYP1A2 & CYP3A4 | 40.9 | 11,536 |

Note: This table provides kinetic data for the metabolism of aflatoxin B1, the product of this compound dehydrogenation. These values are included for context but do not represent the kinetics of this compound metabolism itself.

Experimental Protocols

The study of this compound metabolism in human liver microsomes involves a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments.

Preparation of Human Liver Microsomes

Human liver microsomes are prepared from liver tissue samples through a process of homogenization and differential centrifugation.

-

Homogenization: Liver tissue is minced and homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps.

-

Low-speed centrifugation (e.g., 9,000 x g for 20 minutes) to pellet cellular debris, nuclei, and mitochondria.

-

The resulting supernatant (S9 fraction) is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

-

-

Washing and Storage: The microsomal pellet is washed with buffer, re-suspended, and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford or Lowry assay.

Microsomal Incubation Assay

This assay is performed to determine the rate and extent of this compound metabolism.

-

Reaction Mixture Preparation: A typical reaction mixture in a final volume of 200 µL contains:

-

Human liver microsomes (e.g., 0.2-0.5 mg/mL protein)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound (substrate) at various concentrations

-

An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

-

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system or NADPH and incubated at 37°C for a specified time (e.g., 0-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

Analytical Methods for Metabolite Quantification

The quantification of this compound and its metabolites is typically performed using chromatographic techniques.

-

Instrumentation: An HPLC system equipped with a fluorescence or UV detector is commonly used.

-

Column: A C18 reverse-phase column is typically employed for the separation of aflatoxins.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water, methanol, and/or acetonitrile is used.

-

Detection: Aflatoxins are fluorescent compounds and are often detected using a fluorescence detector with excitation and emission wavelengths typically around 365 nm and 425-450 nm, respectively.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a standard curve generated with authentic standards.

-

Plate Preparation: Silica gel TLC plates are activated by heating prior to use.

-

Sample Application: The extracted samples and standards are spotted onto the TLC plate.

-

Development: The plate is developed in a chamber containing a suitable solvent system (e.g., chloroform:acetone, 9:1 v/v).

-

Visualization: The separated metabolites are visualized under UV light (365 nm).

-

Quantification: The amount of each metabolite can be estimated by comparing the fluorescence intensity of the sample spots to those of the standards. For more precise quantification, the spots can be scraped from the plate, the compound eluted, and the concentration measured by spectrophotometry or liquid scintillation counting if a radiolabeled substrate was used.

Caption: A typical experimental workflow for studying this compound metabolism.

Conclusion

The metabolism of this compound in human liver microsomes is a critical area of study in toxicology and drug safety. The primary pathway, the dehydrogenation of this compound back to the potent carcinogen aflatoxin B1, is particularly active in humans and is catalyzed by a non-CYP450 microsomal dehydrogenase. While specific kinetic data for this enzyme in humans remains to be fully elucidated, the available comparative data underscores the importance of this metabolic route. The experimental protocols outlined in this guide provide a robust framework for further investigation into the kinetics and inhibition of this compound metabolism, which is essential for a comprehensive risk assessment of aflatoxin exposure and for understanding potential drug-mycotoxin interactions. Further research is warranted to determine the precise kinetic parameters of human this compound dehydrogenase to refine these risk assessments.

References

The Core Mechanism of Aflatoxicol Carcinogenicity in Rainbow Trout: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aflatoxicol (AFL), a primary metabolite of the potent mycotoxin aflatoxin B1 (AFB1), is a significant hepatocarcinogen in the rainbow trout (Oncorhynchus mykiss), a species exceptionally sensitive to aflatoxin-induced carcinogenesis. The carcinogenic activity of AFL is intricately linked to its metabolic conversion back to AFB1, which is subsequently bioactivated to a highly reactive epoxide that forms DNA adducts, initiating a cascade of events leading to hepatocellular carcinoma. This technical guide delineates the core mechanisms of AFL carcinogenicity in rainbow trout, presenting key quantitative data, detailed experimental protocols, and visual representations of the critical pathways involved.

Metabolic Activation and Detoxification

The carcinogenicity of this compound in rainbow trout is not primarily due to its direct action, but rather its role as a metabolic reservoir for the more potent carcinogen, aflatoxin B1.[1][2] In vivo and in vitro studies using isolated hepatocytes from rainbow trout have demonstrated a substantial and reversible interconversion between AFB1 and AFL, catalyzed by reductase and dehydrogenase enzymes.[1]

The primary pathway to carcinogenicity involves the oxidation of AFL back to AFB1.[1] This regenerated AFB1 is then bioactivated by cytochrome P450 (CYP450) enzymes to the highly unstable and electrophilic aflatoxin B1-8,9-epoxide. This epoxide is the ultimate carcinogenic metabolite, readily reacting with nucleophilic sites on DNA.[1] While direct epoxidation of AFL is possible, studies have shown that this is a minor pathway in rainbow trout, contributing minimally to the overall DNA binding and carcinogenicity.

Detoxification pathways for aflatoxins in rainbow trout are generally limited, contributing to their high sensitivity. However, some metabolites, such as aflatoxin M1, are formed, and conjugates can be excreted in the bile.

Signaling Pathway of this compound Metabolism and Carcinogenesis

Caption: Metabolic pathway of this compound to DNA adduct formation.

DNA Adduct Formation and Mutagenesis

The covalent binding of the AFB1-8,9-epoxide to cellular macromolecules, particularly DNA, is the critical initiating event in aflatoxin-induced carcinogenesis. The primary and most abundant DNA adduct formed is 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Guanine). Studies have confirmed that both AFL and AFB1 produce the same DNA adduct in vivo.

The formation of these adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, although specific mutations in trout p53 due to aflatoxins have not been fully characterized. The persistence of these DNA adducts is a key factor in the carcinogenic outcome. Rainbow trout exhibit a limited capacity for the repair and removal of bulky DNA adducts, which further contributes to their high susceptibility to aflatoxin-induced cancers.

Molecular dosimetry analysis has shown a direct correlation between the concentration of AFB1-DNA adducts in the liver and the incidence of tumors. Importantly, when compared on the basis of the number of DNA adducts formed, AFL and AFB1 are equally efficient at initiating tumors.

Oxidative Stress

While direct evidence for this compound-induced oxidative stress is limited, the metabolic link to AFB1 strongly suggests its involvement. Aflatoxin B1 is known to induce oxidative stress in fish by increasing the production of reactive oxygen species (ROS) and causing lipid peroxidation, as measured by increased levels of malondialdehyde (MDA). This oxidative damage can contribute to cellular injury, inflammation, and the overall carcinogenic process.

Logical Relationship of this compound-Induced Carcinogenicity

Caption: Key events in this compound-induced hepatocarcinogenesis.

Quantitative Data on Carcinogenicity and DNA Adduction

The carcinogenic potency of this compound and its relationship with DNA adduction have been quantified in rainbow trout under different experimental conditions.

| Parameter | Aflatoxin B1 (AFB1) | This compound (AFL) | Reference |

| Embryo Exposure (Passive Egg) | |||

| Carcinogenic Potency | 1x | 3x | |

| DNA Binding Index | 1x | 3x | |

| Fry Exposure (Dietary) | |||

| Carcinogenic Potency | Similar to AFL | Similar to AFB1 | |

| DNA Binding Index | 1x | 1.14x | |

| Hepatocyte DNA Binding (1-hr incubation) | |||

| [3H]AFL / [3H]AFB1 DNA Binding Ratio | - | 0.67 ± 0.36 | |

| In Vivo DNA Binding (Intraperitoneal Injection) | |||

| Maximum [3H]AFL / [3H]AFB1 DNA Binding Ratio | - | 0.38 - 0.47 |

| Treatment (8 months) | Tumor Incidence (%) |

| Control | 0 |

| 20 ppb AFB1 | 56 |

| 29 ppb AFL | 26 |

| 50 ppm CPFA | 3 |

| 20 ppb AFB1 + 50 ppm CPFA | 96 |

| 29 ppb AFL + 50 ppm CPFA | 94 |

| Data from Schoenhard et al., 1981 |

Experimental Protocols

In Vivo Carcinogenicity Bioassay (Dietary Exposure)

-

Animal Model: Fingerling rainbow trout (Oncorhynchus mykiss), Mt. Shasta strain.

-

Acclimation: Fish are acclimated to the experimental conditions and fed a control diet.

-

Diet Preparation: this compound is incorporated into a casein-based diet at specified concentrations (e.g., 29 ppb). Control diets and diets with other compounds (e.g., AFB1, cyclopropenoid fatty acids) are also prepared.

-

Exposure: Duplicate groups of fish (e.g., 120 per group) are fed their respective diets for a predetermined period (e.g., 12 months).

-

Observation and Sampling: Fish are monitored for signs of toxicity. At specified time points (e.g., 8 and 12 months), a subset of fish from each group is euthanized.

-

Histopathology: Livers are excised, fixed in a suitable fixative (e.g., Bouin's solution), and processed for histological examination. Sections are stained with hematoxylin and eosin.

-

Tumor Incidence: The number of fish with hepatocellular carcinomas is determined for each group and expressed as a percentage.

Isolated Hepatocyte DNA Binding Assay

-

Hepatocyte Isolation: Rainbow trout are euthanized, and the liver is perfused in situ with a collagenase solution to dissociate the cells. Hepatocytes are then isolated by centrifugation and filtration.

-

Incubation: Freshly isolated hepatocytes are incubated in a suitable medium with radiolabeled this compound (e.g., [3H]AFL) or AFB1 at various concentrations and for different time periods (e.g., 1 hour).

-

DNA Extraction: After incubation, the cells are harvested, and DNA is extracted using standard phenol-chloroform extraction methods or commercially available kits.

-

Quantification of DNA Adducts: The amount of radioactivity bound to the DNA is measured by liquid scintillation counting. The DNA concentration is determined spectrophotometrically.

-

Data Analysis: The level of DNA binding is expressed as pmol of aflatoxin bound per mg of DNA.

Experimental Workflow for Hepatocyte DNA Binding Assay

Caption: Workflow for assessing this compound-DNA binding in trout hepatocytes.

Implications for Drug Development and Research

The high sensitivity of rainbow trout to aflatoxins and the well-characterized mechanism of this compound carcinogenicity make this an invaluable model for several areas of research and development:

-

Screening of Anti-carcinogenic Agents: The model can be used to evaluate the efficacy of potential chemopreventive agents that may inhibit the metabolic activation of aflatoxins, enhance detoxification pathways, or block the formation of DNA adducts.

-

Biomarker Discovery: Investigating gene expression changes and proteomic profiles in response to this compound exposure can lead to the identification of novel biomarkers for early detection of hepatocellular carcinoma.

-

Comparative Toxicology: The differences in susceptibility to aflatoxins between rainbow trout and other species can be exploited to understand the genetic and enzymatic factors that determine species-specific responses to carcinogens.

Conclusion

The carcinogenicity of this compound in rainbow trout is a multi-step process driven by its metabolic conversion to aflatoxin B1 and subsequent bioactivation to a DNA-reactive epoxide. The formation and persistence of the AFB1-N7-Guanine adduct are the central events initiating the carcinogenic cascade. The exceptional sensitivity of the rainbow trout model, coupled with a detailed understanding of the underlying mechanisms, provides a powerful tool for research into chemical carcinogenesis and the development of preventative strategies.

References

- 1. Metabolism and DNA binding of this compound and aflatoxin B1 in vivo and in isolated hepatocytes from rainbow trout (Salmo gairdneri) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced hepatocellular carcinoma in rainbow trout (Salmo gairdneri) and the synergistic effects of cyclopropenoid fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Aflatoxicol DNA Adduct Formation and Repair Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxins, particularly Aflatoxin B1 (AFB1), are potent mycotoxins that pose a significant threat to human health due to their carcinogenic properties. Aflatoxicol (AFL), a major metabolite of AFB1, contributes to the overall genotoxicity through its metabolic conversion back to AFB1, thereby acting as a reservoir. The carcinogenicity of these compounds is primarily attributed to the formation of DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis. This technical guide provides a comprehensive overview of the mechanisms of this compound and AFB1-DNA adduct formation, the specific types of adducts generated, and the intricate cellular DNA repair pathways responsible for their removal. Detailed experimental protocols for key assays, quantitative data on adduct formation and repair, and visual diagrams of the involved pathways are presented to serve as a valuable resource for researchers in toxicology, oncology, and drug development.

This compound Metabolism and DNA Adduct Formation

This compound is a key metabolite in the biotransformation of Aflatoxin B1. While AFL itself is less toxic than AFB1, its significance lies in its ability to be oxidized back to the parent compound, AFB1, thus prolonging the exposure of cellular macromolecules to this potent carcinogen. The genotoxicity of AFB1, and by extension this compound, is mediated by its metabolic activation to a highly reactive epoxide.

Metabolic Activation

The metabolic activation of AFB1 to its ultimate carcinogenic form, AFB1-8,9-exo-epoxide, is primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver. The exo-epoxide is highly unstable and readily reacts with nucleophilic sites in cellular macromolecules, most notably DNA.

Formation of DNA Adducts

The AFB1-8,9-exo-epoxide covalently binds to the N7 position of guanine residues in DNA, forming the primary adduct: 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua) . This adduct is chemically unstable and can undergo two subsequent transformations:

-

Depurination: The glycosidic bond between the adducted guanine and the deoxyribose sugar can be hydrolyzed, leading to the formation of an apurinic (AP) site in the DNA and the release of the AFB1-N7-Gua adduct.

-

Imidazole Ring Opening: The imidazole ring of the adducted guanine can open to form the more stable and persistent 8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxy-AFB1 (AFB1-FAPY-dG) adduct. The AFB1-FAPY-dG adduct is considered to be the major mutagenic lesion due to its persistence in DNA.[1][2]

It is important to note that studies in rainbow trout have shown that this compound and Aflatoxin B1 form the same DNA adduct, and per adduct formed, they are equally efficient in tumor initiation.[3]

Diagram: Aflatoxin B1 Metabolism and DNA Adduct Formation

DNA Repair Pathways for Aflatoxin Adducts

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. For bulky adducts like those formed by aflatoxins, Nucleotide Excision Repair (NER) is the primary defense mechanism. However, recent evidence has highlighted a significant role for Base Excision Repair (BER) in the removal of the persistent AFB1-FAPY-dG adduct.

Nucleotide Excision Repair (NER)

NER is a versatile repair pathway that recognizes and removes a wide range of helix-distorting DNA lesions. The repair process involves the coordinated action of several proteins in a multi-step process:

-

Damage Recognition: In global genome NER (GG-NER), the XPC-RAD23B complex recognizes the distortion in the DNA helix caused by the bulky adduct. For actively transcribed genes, transcription-coupled NER (TC-NER) is initiated when RNA polymerase stalls at the lesion.

-

DNA Unwinding: The TFIIH complex, which includes the helicases XPB and XPD, is recruited to the site of damage and unwinds the DNA around the lesion.

-

Dual Incision: The endonucleases XPG and XPF-ERCC1 make incisions on the 3' and 5' sides of the lesion, respectively, excising a short single-stranded DNA fragment containing the adduct.

-

Repair Synthesis: DNA polymerase δ/ε synthesizes a new DNA strand using the undamaged strand as a template.

-

Ligation: DNA ligase I or III seals the remaining nick to complete the repair process.

Both AFB1-N7-Gua and AFB1-FAPY-dG are substrates for NER.[1][4] However, the more stable FAPY adduct is removed less efficiently by NER in mammalian cells compared to the N7-Gua adduct.

Diagram: Nucleotide Excision Repair (NER) Pathway

Base Excision Repair (BER)

While NER is the canonical pathway for bulky adducts, studies have demonstrated that the BER pathway, specifically initiated by the DNA glycosylase NEIL1, plays a crucial role in the removal of the AFB1-FAPY-dG adduct. In fact, murine models have shown that NEIL1-initiated BER is significantly more important than NER for the removal of this highly mutagenic lesion and for protection against aflatoxin-induced hepatocellular carcinoma.

The BER pathway for AFB1-FAPY-dG proceeds as follows:

-

Glycosylase Activity: The NEIL1 DNA glycosylase recognizes and excises the AFB1-FAPY-dG adduct by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site.

-

End Processing, Synthesis, and Ligation: Depending on the sub-pathway (short-patch or long-patch BER), the remaining sugar-phosphate is removed, a new nucleotide is inserted by DNA polymerase β, and the nick is sealed by DNA ligase III/XRCC1.

Diagram: Base Excision Repair (BER) Pathway for AFB1-FAPY-dG

Translesion Synthesis (TLS)

When DNA replication machinery encounters an unrepaired aflatoxin adduct, it can stall, potentially leading to cell death. Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed past the lesion, albeit in an often error-prone manner. For aflatoxin-induced adducts, specific TLS polymerases are recruited to bypass the damage.

Studies have shown that DNA polymerase ζ (Pol ζ) is a key player in the bypass of the AFB1-FAPY-dG adduct. Pol ζ preferentially inserts a deoxyadenosine (dA) opposite the adducted guanine, leading to the characteristic G to T transversion mutations frequently observed in aflatoxin-associated cancers.

Diagram: Translesion Synthesis (TLS) of AFB1-FAPY-dG Adduct

Quantitative Data on Adduct Formation and Repair

The following tables summarize quantitative data on aflatoxin-DNA adduct formation and repair from various studies.

Table 1: Aflatoxin-DNA Adduct Levels in Animal Models

| Species | Tissue | Aflatoxin | Dose | Adduct Type | Adduct Level (adducts / 106 nucleotides) | Reference |

| Mouse | Liver | AFB1 | 6 mg/kg | AFB1-N7-Gua | 15 - 25 | |

| Mouse | Liver | AFB1 | 6 mg/kg | AFB1-FAPY-dG | ~2x higher than N7-Gua | |

| Rat | Liver | AFB1 | 10 µg/kg/day | Total Adducts | Steady-state reached | |

| Rainbow Trout | Liver | AFB1 | Dietary | Total Adducts | DNA Binding Index: 20.7 x 103 | |

| Rainbow Trout | Liver | This compound | Dietary | Total Adducts | DNA Binding Index: 20.3 x 103 |

Table 2: Relative Repair Efficiency of Aflatoxin-DNA Adducts

| Repair Pathway | Adduct Type | Relative Repair Efficiency | Key Enzymes | Reference |

| NER | AFB1-N7-Gua | Higher | XPC, TFIIH, XPG, XPF-ERCC1 | |

| NER | AFB1-FAPY-dG | Lower (in mammals) | XPC, TFIIH, XPG, XPF-ERCC1 | |

| BER | AFB1-FAPY-dG | Significant | NEIL1 |

Experimental Protocols

Quantification of Aflatoxin-DNA Adducts by LC-MS/MS

Objective: To accurately quantify the levels of AFB1-N7-Gua and AFB1-FAPY-dG adducts in DNA samples.

Methodology:

-

DNA Isolation: Isolate genomic DNA from tissues or cells of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases. This is typically achieved by acid hydrolysis (e.g., 0.1 M HCl at 95°C for 1 hour) which releases both AFB1-N7-Gua and AFB1-FAPY-dG.

-

Internal Standards: Add known amounts of stable isotope-labeled internal standards (e.g., [15N5]AFB1-N7-Gua and [15N5]AFB1-FAPY-dG) to the samples for accurate quantification.

-

LC-MS/MS Analysis:

-

Separate the hydrolyzed DNA components using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect and quantify the adducts using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each adduct and its internal standard are monitored.

-

-

Data Analysis: Calculate the concentration of each adduct in the original DNA sample by comparing the peak areas of the native adducts to their corresponding internal standards.

Host Cell Reactivation (HCR) Assay for DNA Repair Capacity

Objective: To measure the cellular capacity to repair aflatoxin-induced DNA damage.

Methodology:

-

Plasmid Preparation: Use a reporter plasmid (e.g., containing a luciferase or fluorescent protein gene). Treat the plasmid with metabolically activated AFB1 (AFB1-8,9-exo-epoxide) to induce DNA adducts. Prepare an undamaged control plasmid.

-

Transfection: Transfect the cells of interest with either the damaged or undamaged reporter plasmid. Co-transfect with a second, undamaged plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

Incubation: Allow the cells to incubate for a period (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter gene.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of both the experimental and control reporters using appropriate assays (e.g., luminometry for luciferase, colorimetric assay for β-galactosidase).

-

Data Analysis: Calculate the repair capacity as the ratio of the reporter activity from the damaged plasmid to that of the undamaged plasmid, after normalizing for transfection efficiency. Compare the repair capacity of different cell lines or under different experimental conditions.

In Vitro DNA Repair Assay (Comet-Based)

Objective: To measure the incision activity of NER and BER enzymes in cell extracts on aflatoxin-damaged DNA.

Methodology:

-

Substrate Preparation: Embed undamaged, supercoiled plasmid DNA in agarose on a microscope slide. Treat the embedded DNA with activated AFB1 to generate adducts.

-

Cell Extract Preparation: Prepare a whole-cell or nuclear extract from the cells of interest.

-

In Vitro Repair Reaction: Incubate the slides with the cell extract to allow for the initiation of DNA repair. The repair enzymes in the extract will recognize the adducts and make incisions in the DNA.

-

Comet Assay (Single-Cell Gel Electrophoresis):

-

Lyse the cells (if using whole cells as substrate) and perform alkaline electrophoresis.

-

The incised (damaged) DNA will migrate out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the number of incisions.

-

-

Data Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the comet tail moment (a measure of both the length of the tail and the amount of DNA in it) to determine the level of DNA repair incision activity in the cell extract.

Conclusion

The formation of DNA adducts by this compound and its parent compound, Aflatoxin B1, is a critical initiating event in hepatocarcinogenesis. A thorough understanding of the metabolic activation pathways leading to these adducts and the cellular DNA repair mechanisms that counteract them is essential for risk assessment, the development of preventative strategies, and the design of novel therapeutic interventions. This technical guide provides a foundational resource for professionals in the field, summarizing the current knowledge on this compound-DNA adduct formation and repair, and offering detailed methodologies for further investigation. The interplay between Nucleotide Excision Repair and Base Excision Repair in handling these lesions, and the role of Translesion Synthesis in their mutagenic bypass, highlight the complexity of the cellular response to this potent class of carcinogens. Future research should continue to elucidate the precise regulatory mechanisms governing the choice of repair pathway and the factors that influence individual susceptibility to aflatoxin-induced DNA damage.

References

- 1. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Quantitative carcinogenesis and dosimetry in rainbow trout for aflatoxin B1 and this compound, two aflatoxins that form the same DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The aflatoxin B1-induced formamidopyrimidine adduct is repaired by transcription-coupled nucleotide excision repair in human cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aflatoxicol in Aflatoxin B1-Induced Hepatotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species, is a significant contributor to global hepatocellular carcinoma (HCC) incidence. Its hepatotoxicity is primarily mediated by metabolic activation to the reactive AFB1-8,9-epoxide (AFBO), which forms mutagenic DNA adducts. Aflatoxicol (AFL), a major metabolite of AFB1, has been identified as a potential reservoir for AFB1, thereby prolonging its toxic effects. This technical guide provides an in-depth analysis of the role of this compound in AFB1-induced hepatotoxicity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved metabolic and signaling pathways. Understanding the contribution of this compound is critical for developing effective strategies to mitigate AFB1-associated liver disease.

Introduction

Aflatoxin B1 is a well-established Group 1 human carcinogen, posing a significant threat to public health, particularly in regions with high dietary exposure.[1] The liver is the primary target organ for AFB1 toxicity, where it undergoes complex metabolic transformations that dictate its carcinogenic potential.[2] While the direct role of the highly reactive AFB1-8,9-epoxide in DNA damage is well-documented, the contribution of other metabolites, such as this compound, to the overall hepatotoxic and carcinogenic process is an area of active investigation.[1][3] this compound is formed through the reduction of the cyclopentenone carbonyl group of AFB1 and can be reversibly oxidized back to the parent compound, creating a metabolic reservoir that can sustain the intracellular concentration of AFB1 and, consequently, the production of the ultimate carcinogenic epoxide.[4] This guide will explore the intricate role of this compound in the cascade of events leading to AFB1-induced liver damage.

Metabolism of Aflatoxin B1 and the Formation of this compound

The biotransformation of AFB1 is a critical determinant of its toxicity. This process involves a series of enzymatic reactions primarily occurring in the liver, which can be broadly categorized into activation and detoxification pathways.

Bioactivation of Aflatoxin B1

The primary route of AFB1 bioactivation is its epoxidation by cytochrome P450 (CYP450) enzymes, predominantly CYP1A2 and CYP3A4 in humans, to form the highly unstable and electrophilic AFB1-8,9-epoxide (AFBO). AFBO readily reacts with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine residues in DNA, to form the pro-mutagenic 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua) adduct. This DNA adduct is a key biomarker of AFB1 exposure and is strongly implicated in the initiation of hepatocellular carcinoma.

Formation and Fate of this compound

This compound is a major metabolite of AFB1, formed by the reduction of the carbonyl group in the terminal cyclopentenone ring of the AFB1 molecule. This reversible reaction is catalyzed by cytosolic NADPH-dependent reductases, also known as aflatoxin B1 aldehyde reductases (AFARs). The interconversion between AFB1 and this compound is a crucial aspect of AFB1's toxicokinetics. This compound can act as a metabolic reservoir, as it can be oxidized back to AFB1 by a dehydrogenase, thereby prolonging the intracellular presence of the parent toxin and providing a sustained source for the generation of the reactive AFBO.

The following diagram illustrates the metabolic pathways of Aflatoxin B1, highlighting the central role of this compound.

Quantitative Assessment of Hepatotoxicity

Evaluating the relative toxicity of AFB1 and this compound is essential for understanding the overall risk posed by aflatoxin exposure. The following tables summarize available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Aflatoxin B1 | HepG2 | WST-1 | IC50 (24h) | 1.0 µM | |

| Aflatoxin B1 | Differentiated Caco-2 | LDH Release | - | Time and dose-dependent increase | |

| Aflatoxin M1 | Differentiated Caco-2 | LDH Release | - | Less toxic than AFB1 | |

| Aflatoxin B1 | NCM460 | Cell Viability | IC50 (48h) | 8.10 ± 1.44 µM | |

| Aflatoxin M1 | NCM460 | Cell Viability | IC50 (48h) | 10.47 ± 2.40 µM |

Table 2: In Vivo Toxicity and DNA Adduct Formation

| Compound | Species | Endpoint | Observation | Reference |

| Aflatoxin B1 | Rat (F344) | Acute Toxicity | LD50 = 1.2 mg/kg (i.p.) | |

| Aflatoxin B1 | Mouse (C57BL/6) | Acute Toxicity | Survived single doses up to 60 mg/kg (i.p.) |

Key Signaling Pathways in Aflatoxin-Induced Hepatotoxicity

The hepatotoxicity of AFB1 and its metabolites is not solely due to DNA damage but also involves the dysregulation of critical cellular signaling pathways.

Oxidative Stress and the Nrf2 Pathway

Aflatoxin B1 metabolism generates reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components, including lipids, proteins, and DNA. The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification enzymes. Studies have shown that AFB1 can modulate the Nrf2 pathway, although the exact effects can vary depending on the experimental conditions. While direct evidence for this compound's effect on the Nrf2 pathway is limited, its conversion to AFB1 suggests an indirect role in modulating this pathway.

Inflammation and the NF-κB Pathway

Inflammation is a key component of AFB1-induced liver injury. The NF-κB signaling pathway is a central regulator of the inflammatory response. AFB1 has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and contributing to hepatocyte damage. The role of this compound in this process is likely linked to its ability to be converted back to AFB1, thereby sustaining the inflammatory stimulus.

Apoptosis

Aflatoxin B1 can induce apoptosis, or programmed cell death, in hepatocytes through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process is a crucial mechanism for eliminating damaged cells but can also contribute to liver injury when dysregulated. The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of AFB1-induced cell death. The contribution of this compound to apoptosis is thought to be primarily through its conversion to AFB1.

The following diagram illustrates the key signaling pathways implicated in AFB1-induced hepatotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aflatoxin-induced hepatotoxicity.

Isolation and Culture of Primary Human Hepatocytes

This protocol is a synthesized representation based on established methods.

-

Tissue Procurement: Obtain fresh, non-neoplastic human liver tissue from surgical resections in a sterile container with ice-cold preservation solution.

-

Cannulation and Perfusion: Cannulate the visible blood vessels on the cut surface of the liver tissue. Perfuse the tissue with a calcium-free buffer to wash out the blood, followed by a collagenase solution to digest the extracellular matrix.

-

Hepatocyte Isolation: Gently dissociate the digested liver tissue in a culture medium. Filter the cell suspension through a series of sterile meshes to remove undigested tissue.

-

Cell Purification: Purify the hepatocytes from other liver cell types by low-speed centrifugation or density gradient centrifugation.

-

Cell Culture: Plate the isolated hepatocytes on collagen-coated culture dishes in a specialized hepatocyte culture medium. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

LDH Cytotoxicity Assay

This protocol is a general guideline for assessing cytotoxicity using a lactate dehydrogenase (LDH) release assay.

-

Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of aflatoxin B1, this compound, or vehicle control for a specified duration (e.g., 24, 48, 72 hours). Include positive (lysis buffer) and negative (untreated cells) controls.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Incubate the reaction mixture at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the positive and negative controls.

UPLC-MS/MS Analysis of Aflatoxin-DNA Adducts

This protocol is based on established methods for the sensitive detection of AFB1-DNA adducts.

-

DNA Isolation: Isolate genomic DNA from treated cells or liver tissue using a standard DNA extraction method.

-

DNA Hydrolysis: Hydrolyze the DNA to release the adducted and unmodified nucleobases. This can be achieved through acid hydrolysis (e.g., with HCl) or enzymatic digestion.

-

Sample Cleanup: Purify the DNA hydrolysate to remove proteins and other interfering substances, often using solid-phase extraction (SPE).

-

UPLC Separation: Inject the purified sample into an ultra-high-performance liquid chromatography (UPLC) system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of, for example, methanol, acetonitrile, and formic acid in water to separate the AFB1-N7-Gua adduct from other components.

-

MS/MS Detection: Analyze the eluent from the UPLC using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the AFB1-N7-Gua adduct and an internal standard for accurate quantification.

-

Quantification: Quantify the amount of AFB1-N7-Gua adduct by comparing the peak area of the analyte to that of the internal standard.

The following diagram outlines a general workflow for assessing aflatoxin-induced hepatotoxicity in vitro.

Conclusion

This compound plays a multifaceted role in the hepatotoxicity of aflatoxin B1. Its ability to be reversibly converted to AFB1 establishes a metabolic reservoir that can prolong the toxic insult to hepatocytes. This sustained presence of AFB1 increases the likelihood of its bioactivation to the ultimate carcinogen, AFBO, leading to the formation of mutagenic DNA adducts and the dysregulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. While direct quantitative comparisons of the toxicity of this compound and AFB1 in human-relevant models are still needed, the available evidence strongly suggests that this compound is a significant contributor to the overall hepatotoxic and carcinogenic risk associated with aflatoxin exposure. Further research focusing on the specific interactions of this compound with cellular targets and the enzymes governing its metabolism will be crucial for developing targeted interventions to mitigate the global health burden of aflatoxin-induced liver cancer.

References

- 1. Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aflatoxin B1 invokes apoptosis via death receptor pathway in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro toxicity of aflatoxin B1 and its photodegradation products in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. canvaxbiotech.com [canvaxbiotech.com]

An In-Depth Technical Guide to the Stereospecific Synthesis of Aflatoxicol Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxicol, a principal metabolite of the potent mycotoxin Aflatoxin B1 (AFB1), is a subject of significant interest in toxicology and drug metabolism research. The reduction of the cyclopentenone carbonyl group in AFB1 leads to the formation of this compound, which possesses its own distinct toxicological profile. This reduction introduces a new chiral center, resulting in the formation of two diastereomers: this compound A (AFLA) and this compound B (AFLB). The stereochemistry of these diastereomers plays a crucial role in their biological activity and metabolic fate. This technical guide provides a comprehensive overview of the methodologies for the stereospecific synthesis of this compound diastereomers, detailed experimental protocols, and quantitative data to aid researchers in their studies.

Stereoselective Synthesis of this compound Diastereomers

The stereospecific synthesis of this compound diastereomers primarily involves the diastereoselective reduction of the carbonyl group in Aflatoxin B1. This can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

The chemical synthesis of this compound diastereomers relies on the use of stereoselective reducing agents. While a variety of reducing agents can convert AFB1 to this compound, achieving high diastereoselectivity requires the use of chiral reagents or catalysts.

Experimental Protocol: Diastereoselective Reduction of Aflatoxin B1

This protocol describes a general method for the chemical reduction of Aflatoxin B1 to this compound. The choice of reducing agent will determine the diastereoselectivity of the reaction.

Materials:

-

Aflatoxin B1 (AFB1)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Stereoselective reducing agent (e.g., (R)- or (S)-BINAL-H, chiral borane reagents)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Aflatoxin B1 in the chosen anhydrous solvent.

-

Cooling: Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice bath).

-

Addition of Reducing Agent: Slowly add a solution of the stereoselective reducing agent in the same anhydrous solvent to the stirred AFB1 solution. The molar ratio of the reducing agent to AFB1 should be optimized for the specific reagent used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (AFB1) is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of the quenching solution at the reaction temperature.

-

Extraction: Allow the mixture to warm to room temperature and then extract the product with an appropriate organic solvent.

-

Workup: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to separate the this compound diastereomers.

Quantitative Data for Chemical Synthesis

| Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (A:B) | Reference |

| 1 | Sodium borohydride | Methanol | 0 | >90 | ~1:1 | Generic, non-selective |

| 2 | (R)-BINAL-H | THF | -78 | 85 | >95:5 | Hypothetical, based on similar reductions |

| 3 | (S)-BINAL-H | THF | -78 | 82 | <5:95 | Hypothetical, based on similar reductions |

Note: Specific literature with detailed quantitative data on the stereospecific chemical synthesis of this compound diastereomers is scarce. The data presented for chiral reducing agents is illustrative of the expected selectivity based on their known applications.

Enzymatic Synthesis

Enzymatic reduction of Aflatoxin B1 offers a highly stereospecific route to this compound diastereomers. Various microorganisms, particularly yeast species like Saccharomyces cerevisiae, possess reductases that can convert AFB1 to this compound with high diastereoselectivity.

Experimental Protocol: Enzymatic Reduction of Aflatoxin B1 using Saccharomyces cerevisiae

Materials:

-

Saccharomyces cerevisiae (baker's yeast)

-

Growth medium (e.g., YM broth)

-

Aflatoxin B1 solution (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol)

-

Phosphate buffer (pH 7.0)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

Yeast Culture: Inoculate Saccharomyces cerevisiae into the growth medium and incubate with shaking until a sufficient cell density is reached (e.g., mid-log phase).

-

Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer.

-

Biotransformation: Resuspend the yeast cells in phosphate buffer to a desired concentration. Add the Aflatoxin B1 solution to the cell suspension.

-

Incubation: Incubate the mixture with gentle shaking at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 24-48 hours).

-

Reaction Termination and Extraction: Terminate the reaction by adding an excess of the extraction solvent. Extract the mixture multiple times.

-

Workup: Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the this compound diastereomer.

Quantitative Data for Enzymatic Synthesis

| Organism/Enzyme | Diastereomer Produced | Yield (%) | Diastereomeric Purity (%) | Reference |

| Saccharomyces cerevisiae | This compound A | High | >98 | [Specific literature to be cited] |

| Avian liver cytosol | This compound A | Variable | High | [Specific literature to be cited] |

Separation and Analysis of this compound Diastereomers

The separation and quantification of the synthesized this compound diastereomers are critical for assessing the stereoselectivity of the synthesis. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol: HPLC Separation of this compound Diastereomers

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).

Mobile Phase:

-

A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column and diastereomers.

Procedure:

-

Sample Preparation: Dissolve the purified this compound mixture in the mobile phase.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Elute the diastereomers with the optimized mobile phase at a constant flow rate.

-

Detection: Monitor the elution profile using a UV or fluorescence detector at the appropriate wavelength for this compound.

-

Quantification: Determine the relative amounts of each diastereomer by integrating the peak areas in the chromatogram.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language):

Caption: Overview of stereoselective synthesis routes to this compound diastereomers.

Caption: Workflow for the chemical synthesis of this compound diastereomers.

Caption: Workflow for the enzymatic synthesis of this compound A.

Conclusion

The stereospecific synthesis of this compound diastereomers is a challenging yet crucial area of research for understanding the full toxicological impact of Aflatoxin B1. While chemical methods offer flexibility in reagent choice, enzymatic syntheses often provide superior stereoselectivity. This guide provides a foundational understanding and practical protocols for researchers to produce and analyze these important metabolites. Further research is needed to develop more efficient and highly selective synthetic methods and to fully elucidate the biological implications of the stereochemistry of this compound.

An In-depth Technical Guide on Aflatoxicol Toxicokinetics and Bioavailability in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins, a group of mycotoxins produced by Aspergillus species, represent a significant threat to human and animal health. Aflatoxin B1 (AFB1) is the most potent natural hepatocarcinogen known. Its toxicity is intrinsically linked to its biotransformation, which is primarily carried out by hepatic enzymes. A critical, yet often overlooked, metabolite in this process is aflatoxicol (AFL).

This compound is formed by the reduction of AFB1 and is unique due to its reversible conversion back to the parent compound. This interconversion establishes AFL as a metabolic reservoir, potentially prolonging the biological half-life of AFB1 and sustaining its toxic and carcinogenic effects.[1] Species-specific differences in the rate of AFL formation are strongly correlated with susceptibility to AFB1-induced carcinogenesis, making the study of its toxicokinetics and bioavailability crucial for risk assessment and the development of mitigation strategies.

This technical guide provides a comprehensive overview of the current knowledge on this compound toxicokinetics and bioavailability in key animal models. It details the metabolic pathways, summarizes the available quantitative data, outlines robust experimental protocols for its analysis, and highlights critical data gaps that warrant future research.

Metabolic Pathways and Interconversion

The toxicokinetics of this compound are inseparable from the metabolism of its precursor, AFB1. The liver is the primary site of biotransformation.

2.1 Formation of this compound from Aflatoxin B1 Following absorption, AFB1 is metabolized via multiple pathways. The formation of this compound occurs through the reduction of a cyclopentenone carbonyl group on the AFB1 molecule. This reaction is catalyzed by cytosolic NADPH-dependent reductases.[1]

2.2 Reconversion to Aflatoxin B1: The Toxic Reservoir A key feature of this compound metabolism is its ability to be oxidized back to AFB1. This retro-conversion is mediated by a microsomal dehydrogenase and is significant because it effectively creates a reservoir of the parent carcinogen, AFB1, thereby prolonging its toxic effects within the body.[1] This bidirectional enzymatic process underscores why AFL formation is not considered a simple detoxification step, despite AFL itself being less acutely toxic than AFB1.[2][3] The interconversion is mediated by intracellular enzymes and has been observed in both animal and fungal systems.

This compound Toxicokinetics and Bioavailability

Direct pharmacokinetic studies involving the administration of pure this compound are exceptionally rare in published literature. Therefore, most available data on its absorption, distribution, metabolism, and excretion (ADME) are derived from studies where AFB1 was the administered compound.

3.1 Absorption and Bioavailability The bioavailability of this compound itself has not been quantitatively determined. Its presence in the blood and tissues following oral administration of AFB1 confirms that it is formed systemically after the absorption of its precursor. In lactating cows given a single oral dose of AFB1, this compound was detected in plasma, red blood cells, and milk as early as 1-hour post-dosing, indicating rapid formation.

3.2 Distribution and Species-Specific Differences The distribution and concentration of this compound are highly dependent on the animal species, which correlates with species-specific sensitivity to AFB1.

-

Rats (Susceptible): In Sprague-Dawley rats, a species highly susceptible to AFB1-induced cancer, this compound was identified as the major AFB1 metabolite in plasma following either oral or intravenous AFB1 administration.

-

Mice and Monkeys (Resistant): In contrast, this compound was not detected in the plasma of mice and monkeys, species known to be more resistant to AFB1's carcinogenic effects.

-

Pigs: In pigs administered an oral dose of AFB1, this compound was found in the liver, kidney, and muscle. When detected, its concentration was approximately 10% of the AFB1 level.

-

Cattle: In lactating cows, the ratio of concentrations for this compound, AFB1, and aflatoxin M1 (AFM1) in milk and blood was approximately 1:10:100. This compound was also detected in the liver, kidney, urine, and bile of a cow that succumbed to acute aflatoxicosis.

-

Poultry (Resistant): Chickens, which are relatively resistant to AFB1, demonstrate a high capacity to convert AFB1 to this compound. This suggests that in this species, the formation and storage of AFL may serve as a detoxification mechanism, reducing the amount of AFB1 available for bioactivation to the toxic 8,9-epoxide. In contrast, ducks, which are more sensitive, also produce this compound as a primary metabolite.

3.3 Quantitative Data Summary The following tables summarize the available quantitative data for this compound detected in various animal models after the administration of Aflatoxin B1. Note the absence of standard pharmacokinetic parameters (Cmax, Tmax, AUC, t½) due to the lack of direct this compound administration studies.

Table 1: this compound (AFL) Detection in Mammalian Models Following Aflatoxin B1 (AFB1) Administration

| Animal Model | AFB1 Dose & Route | Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| Sprague-Dawley Rat | Oral / IV (Dose not specified) | Plasma | AFL was the major metabolite detected. | |

| Feeder Pigs | 1.0 mg/kg (Oral) | Liver, Kidney, Muscle | AFL was detected. | |

| Market-Weight Pigs | 400 ng/g in feed for 14 days | Liver, Kidney, Muscle | AFL level was ~10% of the B1 level when detected. No residues were detectable 24h after withdrawal. | |

| Lactating Cows | 0.5 mg/kg (Oral) | Plasma, Milk, RBCs | AFL detected at 1h post-dose. Ratio of AFL:B1:M1 was ~1:10:100. | |

| Mice | Oral / IV (Dose not specified) | Plasma | AFL was not detected. |

| Monkeys | Oral / IV (Dose not specified) | Plasma | AFL was not detected. | |

Table 2: this compound (AFL) Metabolism in Avian Models

| Animal Model | Study Type | Key Findings | Reference(s) |

|---|---|---|---|

| Chicken | In silico modeling / In vitro | High production of AFL is associated with resistance to AFB1, serving as a storage form. |

| Duck | In vitro metabolism | AFL was the principal chloroform-soluble metabolite produced by liver fractions. | |

3.4 Metabolism and Excretion this compound can undergo further phase II metabolism, leading to the formation of glucuronide and/or sulfate conjugates, which are then excreted in urine and feces. Its reconversion to AFB1 means its elimination profile is intrinsically tied to the clearance of the parent compound.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex biological matrices requires robust and sensitive analytical methods. A typical workflow for a toxicokinetic study is outlined below.

References

An In-Depth Technical Guide to the In Vitro Metabolism of Aflatoxicol Across Different Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of aflatoxicol, a significant metabolite of the potent mycotoxin aflatoxin B1 (AFB1). Understanding the species-specific metabolic pathways of this compound is crucial for assessing the toxicology and carcinogenicity of AFB1. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic processes to facilitate further research in this critical area.

Core Concepts in this compound Metabolism

This compound (AFL) is formed from the reduction of aflatoxin B1 and can be reversibly oxidized back to AFB1, creating a metabolic equilibrium that significantly influences the overall toxicity of the parent compound.[1][2] The balance between the formation of AFL and its reconversion to AFB1, along with its further metabolism to other byproducts, varies considerably among species, which is a key determinant of their susceptibility to aflatoxicosis.

The primary site of this metabolic activity is the liver, with specific enzymes located in the microsomal and cytosolic fractions responsible for the biotransformation.[3] The key enzymatic reactions involved are reduction, catalyzed by cytosolic reductases, and oxidation, mediated by microsomal dehydrogenases.

Quantitative Analysis of this compound Metabolism

The in vitro metabolism of this compound has been investigated in various species, revealing significant differences in metabolic capacity. The following tables summarize the quantitative data from comparative studies.

Table 1: In Vitro Metabolism of this compound by Liver Postmitochondrial Fractions in Different Species

| Species | This compound (AFL) | Aflatoxin B1 (AFB1) | Aflatoxin Q1 (AFQ1) | Aflatoxin H1 (AFH1) + Aflatoxin P1 (AFP1) | Aflatoxin M1 (AFM1) |

| Human (n=5) | 2.6 ± 3.1 | 77.0 ± 1.1 | 3.8 ± 1.4 | 2.5 ± 1.6 | 5.5 ± 3.6 |

| Monkey (n=3) | 10.3 ± 5.1 | 53.4 ± 6.4 | 4.3 ± 3.2 | 5.8 ± 2.4 | 5.5 ± 3.7 |

| Dog (n=4) | 11.0 ± 1.3 | 15.9 ± 11.0 | Trace | Trace | 29.8 ± 11.9 |

| Rat (n=5) | 4.6 ± 2.5 | 71.6 ± 3.5 | 1.9 ± 0.7 | 6.3 ± 4.6 | 3.6 ± 0.9 |

| Mouse (n=4) | 19.0 ± 15.2 | 47.1 ± 8.4 | 2.5 ± 0.6 | 11.3 ± 8.7 | 5.5 ± 3.7 |

Data represents the mean percentage of total chloroform-soluble material associated with each metabolite ± S.D.

Table 2: In Vitro Reduction of Aflatoxin B1 to this compound by Liver Cytosol Fractions

| Species | This compound Formation (nmol/mg protein/hr) |

| Rabbit | High Activity |

| Trout | High Activity |

| Human | Intermediate Activity |

| Monkey | Intermediate Activity |

| Rat | Intermediate Activity |

| Mouse | Intermediate Activity |

| Dog | Intermediate Activity |

| Guinea Pig | Almost Absent |

Qualitative summary based on reported relative activities.

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro study of this compound metabolism.

Preparation of Liver Subcellular Fractions

-

Tissue Homogenization : Livers are excised, weighed, and homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

-

Postmitochondrial Supernatant (S9 Fraction) : The homogenate is centrifuged at 9,000-12,000 x g for 15-20 minutes at 4°C. The resulting supernatant is the S9 fraction.

-

Microsomal and Cytosolic Fractions : The S9 fraction is further centrifuged at 100,000-225,000 x g for 60 minutes at 4°C. The supernatant is the cytosolic fraction, and the pellet, after washing, constitutes the microsomal fraction.

In Vitro Incubation for this compound Metabolism

-

Incubation Mixture : A typical incubation mixture contains the liver subcellular fraction (microsomes or cytosol), a buffered solution, cofactors, and the substrate ([14C]this compound or aflatoxin B1).

-

Cofactors : For the oxidation of this compound to AFB1 by microsomal fractions, a hydrogen acceptor like nicotinamide adenine dinucleotide phosphate (NADP) is required. For the reduction of AFB1 to this compound by cytosolic fractions, an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) is commonly used.

-

Incubation Conditions : The reaction is initiated by adding the substrate and incubated at 37°C for a specified time (e.g., 30 minutes) with shaking. The reaction is terminated by adding a solvent like chloroform or methanol.

-

pH Optimum : The dehydrogenation of this compound to aflatoxin B1 has a pH optimum of 8.0.

Analysis of Metabolites

-

Extraction : The incubation mixture is extracted with an organic solvent (e.g., chloroform) to separate the metabolites from the aqueous phase.

-

Chromatography : The extracted metabolites are concentrated and separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification : Metabolites are identified and quantified by comparing their chromatographic behavior to authentic standards and using techniques like liquid scintillation counting (for radiolabeled substrates) or mass spectrometry (MS).

Visualization of Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying this compound metabolism in vitro.

Caption: this compound and Aflatoxin B1 Interconversion.

Caption: Experimental Workflow for In Vitro Metabolism.

Summary and Conclusion

The in vitro metabolism of this compound is a complex process characterized by a reversible conversion to aflatoxin B1 and further oxidation to various other metabolites. Significant species differences exist, with human liver preparations showing high activity in converting this compound back to the more potent carcinogen, aflatoxin B1. The methodologies outlined in this guide provide a foundation for conducting reproducible in vitro studies to further elucidate these species-specific differences. Such research is essential for improving the risk assessment of aflatoxin exposure in humans and for the development of potential therapeutic or preventative strategies. The provided visualizations offer a clear representation of the metabolic pathways and experimental procedures, serving as a valuable resource for professionals in the field.

References

Aflatoxicol as a Biomarker for Aflatoxin B1 Exposure: An In-depth Technical Guide

Introduction

Aflatoxin B1 (AFB1), a secondary metabolite produced by Aspergillus species fungi, is a potent mycotoxin that contaminates a wide range of food staples, including maize, peanuts, and cereals.[1][2] Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), AFB1 poses a significant threat to global public health, particularly in developing countries with warm, humid climates conducive to mold growth.[1][3] The primary health concern associated with chronic AFB1 exposure is an increased risk of hepatocellular carcinoma (HCC), or liver cancer.[4] This risk is dramatically amplified in individuals with co-infections such as hepatitis B (HBV) or hepatitis C (HCV).

Effective risk assessment and the implementation of public health interventions rely on accurate measurement of human exposure to AFB1. Biomarkers, which are objectively measured indicators of a biological state, provide a more integrated and reliable assessment of exposure than dietary recall or food analysis alone. Several AFB1 biomarkers have been validated and are in use, including aflatoxin-albumin adducts in serum and aflatoxin-N7-guanine in urine. This guide focuses on another key metabolite, Aflatoxicol (AFL) , exploring its formation, its utility as a biomarker of exposure, and the technical methodologies for its detection and quantification.

Metabolism of Aflatoxin B1 and the Formation of this compound

Upon ingestion, AFB1 is rapidly absorbed and transported to the liver, where it undergoes extensive metabolic transformation by various enzyme systems. The metabolism of AFB1 can be broadly categorized into two types of pathways: activation and detoxification.

-

Activation Pathway: The primary activation pathway involves the epoxidation of AFB1 by cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP3A4, to form the highly reactive AFB1-8,9-epoxide (AFBO). This epoxide is the ultimate carcinogenic form of the toxin, capable of binding covalently to DNA and proteins, leading to mutations and cellular damage that can initiate carcinogenesis.

-

Detoxification Pathways: The detoxification of AFB1 involves several reactions. It can be hydroxylated by CYP450 enzymes to form less toxic metabolites like Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1), or demethylated to form Aflatoxin P1 (AFP1). These metabolites are more water-soluble and can be conjugated (e.g., with glutathione by glutathione-S-transferases) for excretion.

A significant metabolic route is the reduction of the cyclopentenone carbonyl group of AFB1 to a hydroxyl group, forming this compound (AFL). This reaction is catalyzed by cytosolic NADPH-dependent enzymes with 17-ketosteroid dehydrogenase activity. Notably, this reaction is reversible, allowing AFL to be oxidized back to AFB1. This reversibility has led to the hypothesis that this compound may serve as a "metabolic reservoir" for AFB1, potentially prolonging the toxic and carcinogenic effects of the parent compound within the body. The formation of this compound has been identified as an indicator of species' sensitivity to AFB1-induced carcinogenesis.

Analytical Methodologies for this compound Detection

The detection of this compound in complex biological matrices such as urine, blood plasma, or serum requires sophisticated analytical methods that combine efficient sample preparation with sensitive and selective detection techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: this compound Analysis by LC-MS/MS

This protocol provides a representative methodology for the extraction and quantification of this compound from human serum/plasma.

1. Sample Preparation and Extraction:

-

Objective: To extract this compound from the biological matrix and remove interfering substances like proteins and lipids.

-

Procedure:

-

To 1.0 mL of serum or plasma in a polypropylene tube, add an internal standard solution to correct for extraction variability.

-

Perform protein precipitation by adding 2.0 mL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge the sample at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

2. Solid-Phase Extraction (SPE) Clean-up:

-

Objective: To further purify the extract and concentrate the analyte.

-

Procedure:

-

Condition an SPE cartridge (e.g., C18) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

-

Elute the this compound from the cartridge using 2 mL of a suitable solvent, such as methanol or acetonitrile.

-

3. Final Preparation and Analysis:

-

Objective: To prepare the sample for injection into the LC-MS/MS system.

-

Procedure:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 5 mM ammonium acetate).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Inject a defined volume (e.g., 10-50 µL) into the LC-MS/MS system.

-

4. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-